N-Desbutyl-N-(2-ethylhexyl) Bumetanide is a derivative of bumetanide, which is a potent loop diuretic primarily used in the treatment of conditions such as heart failure and edema. This compound, with the CAS number 153012-65-8, is also referred to as Bumetanide EP Impurity D. The structural modification involves the removal of the butyl group from bumetanide and the introduction of a 2-ethylhexyl group, which may influence its pharmacological properties and efficacy compared to its parent compound .
The synthesis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide generally involves two main steps:
In industrial settings, this synthesis process is scaled up using large reactors. The intermediate must be purified to eliminate impurities before proceeding to the final reaction step. The purification often involves techniques such as crystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications .
The molecular formula of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is , and its molecular weight is approximately 420.52 g/mol. The structure features a sulfonamide group, a phenoxy group, and an aliphatic side chain consisting of an ethylhexyl group.
The compound's structure can be represented as follows:
N-Desbutyl-N-(2-ethylhexyl) Bumetanide can participate in various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve varying temperatures, solvents, and concentrations to optimize yields and selectivity.
The mechanism of action for N-Desbutyl-N-(2-ethylhexyl) Bumetanide involves inhibition of the sodium-potassium-chloride cotransporter (NKCC). This action leads to altered ion transport across cell membranes, resulting in diuretic effects similar to those observed with bumetanide but potentially differing due to structural modifications that affect pharmacokinetics and pharmacodynamics .
N-Desbutyl-N-(2-ethylhexyl) Bumetanide exhibits properties typical of organic compounds with significant hydrophobic character due to its aliphatic side chain. Specific physical properties such as melting point and solubility are not extensively documented but are essential for practical applications.
The compound's chemical stability, reactivity under various conditions (e.g., pH changes), and interaction with biological systems are critical areas for further study. Its behavior in biological environments may differ from that of its parent compound due to structural differences .
N-Desbutyl-N-(2-ethylhexyl) Bumetanide has several scientific applications:
The core structure of N-Desbutyl-N-(2-ethylhexyl) Bumetanide retains the essential pharmacophore of bumetanide—a 3-amino-5-sulfamoylbenzoic acid backbone—but features a critical modification at the N1 position. Specifically, the n-butyl group of bumetanide is replaced by a 2-ethylhexyl moiety, fundamentally altering its steric and electronic properties [2] [3] [9]. This structural change is denoted in the IUPAC name 3-((2-ethylhexyl)amino)-4-phenoxy-5-sulfamoylbenzoic acid and reflected in the SMILES notation CCCCC(CC)CNc1cc(cc(c1Oc2ccccc2)S(=O)(=O)N)C(=O)O
[3] [7].
Functionally, this derivative illuminates key aspects of bumetanide’s mechanism of action. Bumetanide inhibits renal Na⁺-K⁺-Cl⁻ cotransporter isoform 2 (NKCC2), a target critically dependent on the presence of an ionized carboxylic acid group for high-affinity binding [6]. While the 2-ethylhexyl substitution in N-Desbutyl-N-(2-ethylhexyl) Bumetanide may alter lipophilicity (calculated logP ≈ 3.8) and steric bulk compared to bumetanide (logP ≈ 2.0), retention of the carboxylate group suggests potential, though likely attenuated, interaction with NKCC2 transporters [6]. Research on analogous bumetanide derivatives demonstrates that modifications at the N1 position significantly impact inhibitory potency against human NKCC2A (hNKCC2A), with acidic groups being essential for activity [6]. The 2-ethylhexyl chain—a branched alkyl group—could sterically hinder optimal positioning within the transporter’s binding pocket, potentially explaining reduced diuretic efficacy observed with similar bulky substituents in preclinical models [6].
Table 1: Structural and Molecular Comparison with Bumetanide
Property | N-Desbutyl-N-(2-ethylhexyl) Bumetanide | Bumetanide |
---|---|---|
CAS Number | 153012-65-8 | 28395-03-1 |
Molecular Formula | C₂₁H₂₈N₂O₅S | C₁₇H₂₀N₂O₅S |
Molecular Weight (g/mol) | 420.52 | 364.42 |
IUPAC Name | 3-((2-ethylhexyl)amino)-4-phenoxy-5-sulfamoylbenzoic acid | 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
Key N1 Substituent | 2-Ethylhexyl | n-Butyl |
Theoretical logP | ~3.8 | ~2.0 |
Within pharmaceutical quality control frameworks, N-Desbutyl-N-(2-ethylhexyl) Bumetanide is formally designated as Bumetanide EP Impurity D, highlighting its recognition as a specified impurity in the European Pharmacopoeia (EP) [3] [7]. It falls under the broad category of degradation products, which arise from unintended chemical modifications of the active pharmaceutical ingredient (API) during synthesis, storage, or under forced degradation conditions. Its classification as a specified impurity mandates strict analytical monitoring and control within bumetanide drug substances and products to ensure patient safety and efficacy [2] [3].
The formation of this impurity likely occurs via multiple pathways:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7